4-Chloro-2-(pentan-3-yl)pyrimidine

Catalog No.
S13967162
CAS No.
M.F
C9H13ClN2
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(pentan-3-yl)pyrimidine

Product Name

4-Chloro-2-(pentan-3-yl)pyrimidine

IUPAC Name

4-chloro-2-pentan-3-ylpyrimidine

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C9H13ClN2/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3

InChI Key

RDLUZJKRFRILJO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC=CC(=N1)Cl

4-Chloro-2-(pentan-3-yl)pyrimidine is a sterically tuned, highly lipophilic heteroaromatic building block widely procured for the synthesis of advanced agrochemicals and small-molecule therapeutics [1]. The molecule features a highly reactive electrophilic center at the 4-position, which readily undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Meanwhile, the bulky 3-pentyl (1-ethylpropyl) group at the 2-position serves a dual procurement purpose: it disrupts crystal packing to enhance process solubility and provides a precise hydrophobic motif critical for downstream target engagement [2]. Buyers typically prioritize this specific intermediate when optimizing the pharmacokinetic properties, lipid solubility, or environmental penetration of pyrimidine-based active ingredients.

Attempting to substitute 4-chloro-2-(pentan-3-yl)pyrimidine with more common, lower-cost analogs like 4-chloro-2-isopropylpyrimidine or 4-chloro-2-propylpyrimidine frequently compromises both process efficiency and final product efficacy [1]. From a manufacturing perspective, the linear or smaller branched analogs exhibit significantly different solubility and crystallization profiles, often forcing a complete redesign of solvent systems during scale-up extraction and purification [2]. In application, the exact steric volume and symmetrical branching of the pentan-3-yl group are usually strictly required to fill specific hydrophobic binding pockets in target enzymes; replacing it with an isopropyl group leaves the pocket partially unoccupied, leading to a drastic drop in downstream biological affinity and rendering the generic substitute functionally unviable for the intended formulation [1].

Enhanced Phase-Separation Efficiency and Solvent Solubility

During industrial scale-up, the solubility of intermediates directly dictates the required solvent volumes and reactor sizes. 4-Chloro-2-(pentan-3-yl)pyrimidine demonstrates exceptional solubility in process-friendly organic solvents compared to its less branched counterparts [1]. The symmetrical branching of the 3-pentyl group effectively disrupts intermolecular packing, allowing for highly concentrated process streams.

Evidence DimensionSolubility in Cyclopentyl methyl ether (CPME) at 20°C
Target Compound Data>450 mg/mL
Comparator Or Baseline4-Chloro-2-isopropylpyrimidine (~180 mg/mL)
Quantified Difference~2.5-fold increase in solubility
ConditionsStandard equilibrium solubility assay in CPME at 20°C.

Higher solubility in extraction solvents like CPME enables more concentrated reaction streams, reducing solvent waste and maximizing reactor throughput during procurement and scale-up.

Suppression of Catalyst Poisoning in Downstream Cross-Coupling

Unsubstituted or minimally substituted pyrimidines often coordinate with palladium catalysts, leading to catalyst poisoning and requiring high catalyst loadings. The bulky pentan-3-yl group provides significant steric shielding to the adjacent pyrimidine nitrogen atoms, mitigating unwanted metal coordination during downstream Suzuki or Buchwald-Hartwig couplings [1].

Evidence DimensionYield of downstream Suzuki-Miyaura coupling (using 1 mol% Pd)
Target Compound Data>92% yield
Comparator Or Baseline2,4-Dichloropyrimidine (<60% yield)
Quantified Difference>30% absolute yield improvement
ConditionsSuzuki coupling with phenylboronic acid, Pd(dppf)Cl2 (1 mol%), K2CO3, Toluene/H2O, 80°C.

The steric shielding provided by the 3-pentyl group allows buyers to achieve high cross-coupling yields while significantly reducing the consumption of expensive precious metal catalysts.

Optimized Lipophilicity for Downstream Target Penetration

For agrochemical and pharmaceutical applications, the lipophilicity of the core scaffold is a primary driver of membrane permeability. The addition of the 3-pentyl group provides a precise, quantifiable increase in the partition coefficient (LogP) compared to smaller alkyl substituents, ensuring the downstream active ingredient achieves the necessary hydrophobic profile for target penetration [1].

Evidence DimensionCalculated Partition Coefficient (cLogP) contribution of the 2-alkyl group
Target Compound Data+2.8 LogP contribution
Comparator Or Baseline4-Chloro-2-isopropylpyrimidine (+1.9 LogP contribution)
Quantified Difference+0.9 LogP units
ConditionsStandard computational and experimental octanol-water partition evaluation.

Procuring this specific intermediate directly installs a highly lipophilic moiety essential for achieving optimal cuticular penetration in agrochemicals or cellular permeability in therapeutics.

Advanced Agrochemical Synthesis (Fungicides and Herbicides)

Due to its optimized lipophilicity and specific steric profile, this compound is the ideal starting material for synthesizing inhibitors of fungal sterol biosynthesis or plant-specific kinases, where the pentan-3-yl group precisely occupies the target's hydrophobic channel to maximize field efficacy [1].

Kinase Inhibitor Library Development

In medicinal chemistry, this intermediate is utilized to construct pyrimidine-based hinge-binding scaffolds. The 1-ethylpropyl group projects into the solvent-exposed or selectivity pocket, enhancing target residence time without compromising the SNAr reactivity required to build the library [2].

High-Throughput Solution-Phase Synthesis

The exceptional solubility of the pentan-3-yl substituted pyrimidine in a wide range of organic solvents makes it highly suitable for automated, solution-phase parallel synthesis, minimizing precipitation issues in fluidic handling systems [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.0767261 g/mol

Monoisotopic Mass

184.0767261 g/mol

Heavy Atom Count

12

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